molecular formula C32H31F9N4O5 B1677080 Obicetrapib CAS No. 866399-87-3

Obicetrapib

Numéro de catalogue: B1677080
Numéro CAS: 866399-87-3
Poids moléculaire: 722.6 g/mol
Clé InChI: NRWORBQAOQVYBJ-GJZUVCINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Obicetrapib est un inhibiteur expérimental de la protéine de transfert des esters de cholestérol, principalement destiné au traitement de la dyslipidémie. La dyslipidémie est une affection caractérisée par des taux anormaux de lipides dans le sang, ce qui peut entraîner des maladies cardiovasculaires. This compound agit en inhibant la protéine de transfert des esters de cholestérol, qui joue un rôle dans le transfert du cholestérol des lipoprotéines de haute densité vers les lipoprotéines de basse densité et les lipoprotéines de très basse densité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’Obicetrapib implique plusieurs étapes, notamment la formation d’un dérivé de la tétrahydroquinoléine avec une structure de pyrimidine et d’éthoxycarbonyle. La voie de synthèse implique généralement l’utilisation de divers réactifs et catalyseurs pour réaliser les transformations chimiques souhaitées. Des détails spécifiques sur les conditions réactionnelles et les réactifs utilisés dans la synthèse de l’this compound sont confidentiels et ne sont pas divulgués publiquement .

Méthodes de production industrielle : La production industrielle de l’this compound impliquerait probablement la mise à l’échelle du processus de synthèse en laboratoire à une plus grande échelle. Cela nécessiterait une optimisation des conditions réactionnelles, des méthodes de purification et des mesures de contrôle de la qualité pour garantir la production constante d’this compound de haute pureté. Les méthodes exactes utilisées dans la production industrielle sont confidentielles et ne sont pas disponibles publiquement .

Analyse Des Réactions Chimiques

Structural Features and Key Functional Groups

Obicetrapib’s structure (IUPAC name ):

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid

Key reactive groups:

  • Ethoxycarbonyl group (ester moiety at position 1 of the quinoline ring).

  • Pyrimidine ring (substituted with trifluoromethyl and butanoic acid groups).

  • Trifluoromethyl groups (electron-withdrawing substituents on aromatic rings).

  • Butanoic acid side chain (carboxylic acid functionality).

Hydrolysis Reactions

The ethoxycarbonyl group undergoes hydrolysis under physiological conditions:

ReactantConditionsProducts
This compound esterHepatic esterasesCarboxylic acid derivative

Implications :

  • Hydrolysis contributes to systemic clearance (terminal half-life: ~131 h at 10 mg) .

  • The free acid form enhances water solubility, critical for oral bioavailability .

Salt Formation and Crystallization

This compound forms salts to improve physicochemical properties (US20240010630A1 ):

Salt TypeMethodSolvent SystemCharacteristics
Calcium saltReaction with Ca(OH)₂Acetone/waterHigh crystallinity, stability >24 months
Sodium saltIon exchangeEthanol/THFHygroscopic, limited shelf-life

Key Findings :

  • Calcium salt is preferred for pharmaceutical formulations due to superior stability .

  • X-ray diffraction confirms polymorphic form I as the most stable crystalline phase .

Metabolic Pathways

This compound undergoes hepatic metabolism with minimal cytochrome P450 involvement:

PathwayEnzymesMetabolites
Ester hydrolysisEsterasesCarboxylic acid derivative
OxidationCYP3A4 (minor)Hydroxylated derivatives
GlucuronidationUGT1A1Conjugated metabolites

Excretion :

  • Primarily fecal (unchanged drug and hydrolyzed metabolites) .

Stability Under Stress Conditions

Stability studies highlight its resilience:

ConditionResult
Acidic (pH 1.2)Stable for 24 h (<5% degradation)
Basic (pH 9.0)Moderate hydrolysis (15% degradation in 12 h)
Oxidative (3% H₂O₂)Resistant (<2% degradation)
Thermal (40°C)No decomposition after 6 months

Formulation Impact :

  • Tablets use sodium carboxylmethyl cellulose to prevent aggregation .

Drug-Excipient Compatibility

Critical interactions identified during formulation:

ExcipientInteractionOutcome
Polyoxyethylene castor oilEnhanced solubility via micelle formationImproved bioavailability
Magnesium stearateNo chemical reactionPhysically stable blend

Degradation Products

Forced degradation studies reveal:

StressorMajor Degradants
Acid hydrolysisButanoic acid derivative
UV lightQuinoline ring-opened products

Applications De Recherche Scientifique

Obicetrapib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a lead compound for developing new drugs. In biology, it is used to investigate the role of cholesteryl ester transfer protein in lipid metabolism and cardiovascular diseases. In medicine, this compound is being developed as a potential treatment for dyslipidemia and atherosclerotic cardiovascular disease. It has shown promising results in clinical trials, significantly reducing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol levels .

Mécanisme D'action

L’Obicetrapib exerce ses effets en inhibant l’activité de la protéine de transfert des esters de cholestérol. Cette inhibition empêche le transfert du cholestérol des lipoprotéines de haute densité vers les lipoprotéines de basse densité et les lipoprotéines de très basse densité, ce qui entraîne une augmentation des taux de cholestérol des lipoprotéines de haute densité et une diminution des taux de cholestérol des lipoprotéines de basse densité. Les cibles moléculaires de l’this compound comprennent la protéine de transfert des esters de cholestérol et diverses voies impliquées dans le métabolisme des lipides .

Comparaison Avec Des Composés Similaires

L’Obicetrapib est comparé à d’autres inhibiteurs de la protéine de transfert des esters de cholestérol, tels que l’anacetrapib et l’évacetrapib. Comparativement à ces composés, l’this compound a montré une plus grande puissance en termes de réduction de l’activité de la protéine de transfert des esters de cholestérol et d’amélioration des profils lipidiques. Cette puissance accrue est attribuée à sa structure chimique unique, qui comprend un dérivé de la tétrahydroquinoléine avec une structure de pyrimidine et d’éthoxycarbonyle .

Composés similaires :
  • Anacetrapib
  • Evacetrapib
  • Dalcetrapib

Ces composés partagent un mécanisme d’action similaire, mais diffèrent par leur structure chimique et leurs propriétés pharmacologiques .

Activité Biologique

Obicetrapib is a novel oral medication classified as a selective cholesteryl ester transfer protein (CETP) inhibitor, currently under investigation for its efficacy in treating dyslipidemia, particularly hypercholesterolemia. The compound aims to lower low-density lipoprotein cholesterol (LDL-C) levels, which are associated with cardiovascular diseases. Recent clinical trials have demonstrated promising results regarding its biological activity, safety, and tolerability.

This compound functions by inhibiting CETP, a protein that facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to LDL and very low-density lipoprotein (VLDL). By inhibiting this process, this compound is designed to increase HDL levels while simultaneously reducing LDL levels, thus potentially enhancing reverse cholesterol transport and decreasing atherosclerotic risk.

Phase 2 Trials

  • ROSE Study : This trial assessed this compound as a monotherapy and in combination with statins. Results showed a significant reduction in LDL-C by up to 50% when administered alone or with high-intensity statins. The study indicated that this compound was well tolerated with minimal adverse effects .
  • ROSE2 Study : This trial evaluated the combination of this compound with ezetimibe in patients whose LDL-C was inadequately controlled despite high-intensity statin therapy. The primary endpoint was the percent change in LDL-C from baseline to week 12, which showed notable reductions compared to placebo .

Phase 3 Trials

  • BROOKLYN Study : This pivotal trial focused on patients with heterozygous familial hypercholesterolemia (HeFH). It demonstrated that participants receiving this compound experienced a significant decrease in LDL-C levels—36.3% at week 12 and 41.5% at week 52 compared to placebo. Notably, nearly one-quarter of patients achieved LDL levels below 50 mg/dL .
  • BROADWAY Study : Designed to evaluate this compound's efficacy as an adjunct to maximally tolerated lipid-lowering therapies in patients with atherosclerotic cardiovascular disease (ASCVD) or HeFH, this study included over 2,500 patients and also reported significant reductions in LDL-C levels .
  • TANDEM Trial : This ongoing study is assessing the combination of this compound with ezetimibe and aims to provide further insights into its efficacy and safety profile across diverse populations .

Summary of Key Data from Clinical Trials

Trial NamePopulation TypePrimary EndpointLDL-C Reduction (%)Safety Profile
ROSEDyslipidemia patientsChange from baseline at week 12Up to 50%Well tolerated; minimal adverse effects
ROSE2Patients on statinsChange from baseline at week 12Significant vs. placeboSimilar to placebo
BROOKLYNPatients with HeFHChange from baseline at week 1236.3% (week 12), 41.5% (week 52)Comparable safety; fewer adverse events than placebo
BROADWAYASCVD/HeFH patientsChange from baseline at week 84Significant reduction expectedOngoing assessment

Biological Activity and Pharmacokinetics

This compound has been shown to significantly lower various lipid parameters:

  • LDL-C : Median reductions ranged from 40-53% across different dosages.
  • ApoB : Noteworthy decreases were observed alongside reductions in non-HDL-C.
  • HDL-C : Increases were noted, reflecting the drug's intended mechanism.

The pharmacokinetic profile indicates that this compound achieves near-complete elimination within four weeks after discontinuation, suggesting a favorable safety margin for long-term use .

Case Studies and Population Variability

Recent studies have also focused on the efficacy of this compound in diverse populations:

  • A trial conducted in Japan indicated that all doses significantly lowered LDL-C and other atherogenic lipoproteins while being well tolerated .
  • The ongoing global trials aim to include various ethnicities to ensure comprehensive data on the drug's performance across demographics.

Propriétés

IUPAC Name

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWORBQAOQVYBJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F9N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866399-87-3
Record name Obicetrapib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obicetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OBICETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obicetrapib
Reactant of Route 2
Obicetrapib
Reactant of Route 3
Reactant of Route 3
Obicetrapib
Reactant of Route 4
Obicetrapib
Reactant of Route 5
Obicetrapib
Reactant of Route 6
Obicetrapib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.